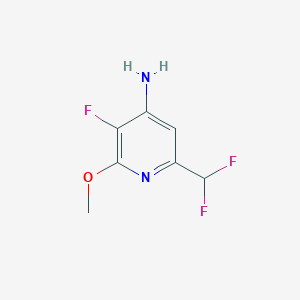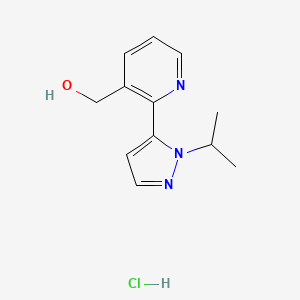
(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol hydrochloride is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of diseases such as sickle cell disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol hydrochloride typically involves the reaction of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde with various reagents. One method involves charging a suitably equipped reactor with the hydrochloride salt of the compound and purified water, followed by the slow addition of an aqueous sodium bicarbonate solution to maintain the solution temperature between 17°C to 25°C .
Industrial Production Methods
For large-scale production, the synthesis must be amenable to large-scale manufacturing and isolation. This involves ensuring that the physical properties and purity of the compound are not compromised, and that the cost and efficacy of the formulated active ingredient are maintained .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the nature of the reagents used .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding aldehydes or ketones, while reduction reactions may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including its ability to bind to hemoglobin and increase its oxygen affinity.
Medicine: It has potential therapeutic applications in the treatment of diseases such as sickle cell disease.
Industry: It is used in the development of new pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of (2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol hydrochloride involves its binding to hemoglobin, which increases the oxygen affinity of hemoglobin. This can be useful in the treatment of diseases such as sickle cell disease, where increased oxygen affinity can help alleviate symptoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine structure and have been studied for their biological activities and potential therapeutic applications.
2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde: This compound is an intermediate in the synthesis of (2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol hydrochloride and shares similar chemical properties
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to bind to hemoglobin and increase its oxygen affinity. This property makes it particularly useful in the treatment of diseases such as sickle cell disease, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
2245886-82-0 |
|---|---|
Molekularformel |
C12H16ClN3O |
Molekulargewicht |
253.73 g/mol |
IUPAC-Name |
[2-(2-propan-2-ylpyrazol-3-yl)pyridin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9(2)15-11(5-7-14-15)12-10(8-16)4-3-6-13-12;/h3-7,9,16H,8H2,1-2H3;1H |
InChI-Schlüssel |
HMHZTYYTZHCTOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=CC=N1)C2=C(C=CC=N2)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13919459.png)
![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B13919468.png)

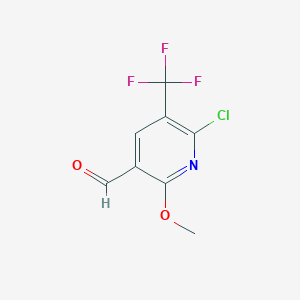
![6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B13919490.png)
![7,8-Dichloroimidazo[1,5-A]pyridine](/img/structure/B13919497.png)
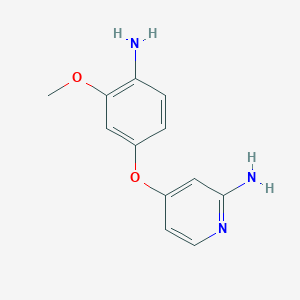
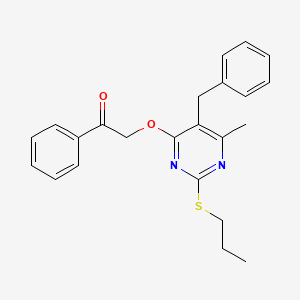
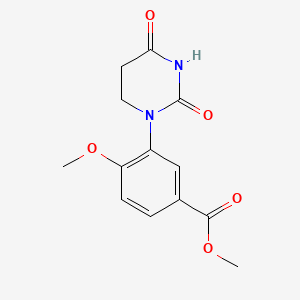
![4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole](/img/structure/B13919531.png)
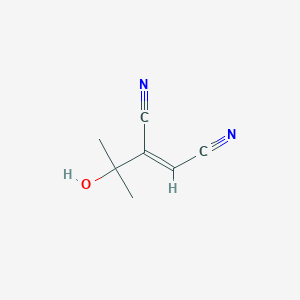

![1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B13919552.png)
